6-(3-Chloropropoxy)-4-methylcoumarin
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Overview
Description
6-(3-Chloropropoxy)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents. The specific structure of this compound includes a coumarin core with a 3-chloropropoxy group at the 6-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)-4-methylcoumarin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcoumarin.
Alkylation: The 4-methylcoumarin is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction introduces the 3-chloropropoxy group at the 6-position of the coumarin ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropoxy)-4-methylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The coumarin core can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ester linkage in the coumarin structure can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the coumarin core.
Scientific Research Applications
6-(3-Chloropropoxy)-4-methylcoumarin has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropoxy)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-(3-Chloropropoxy)-4-methoxycoumarin: Similar structure with a methoxy group instead of a methyl group.
6-(3-Chloropropoxy)-4-ethylcoumarin: Similar structure with an ethyl group instead of a methyl group.
6-(3-Chloropropoxy)-4-phenylcoumarin: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
6-(3-Chloropropoxy)-4-methylcoumarin is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chloropropoxy group at the 6-position and the methyl group at the 4-position can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(3-chloropropoxy)-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-4-3-10(8-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFJUEQYVRXVBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724734 |
Source
|
Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-91-8 |
Source
|
Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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